molecular formula C9H9ClIN3O B1384590 2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride CAS No. 1955548-83-0

2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride

Cat. No. B1384590
CAS RN: 1955548-83-0
M. Wt: 337.54 g/mol
InChI Key: SIRVMJQKOBLAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For instance, a solution of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid, (4-oxo-3,4-dihydroquinazolin-2-yl)methanaminium chloride, 1-hydroxybenzotriazole (HOBT), and diisopropylethylamine in N,N-dimethylformamide was treated at room temperature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like imidazole have been studied extensively . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antimalarial Agent Development

  • Fragment-Based Discovery in Malaria Treatment: A study identified 2-aminoquinazolin-4(3H)-ones as novel inhibitors of malaria digestive vacuole plasmepsins, suggesting their potential as leads for antimalarial drug development. The compounds showed growth inhibition of Plasmodium falciparum with promising potency (Rasina et al., 2016).

Antifungal Applications

  • Antifungal Evaluation: Research into 3-[(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene]amino-2-phenylquinazolin-4(3H)-ones showed significant antifungal potential against human pathogenic fungi. Theoretical calculations predicted potential for nonlinear optical (NLO) material applications (Chaudhary et al., 2022).

Synthesis and Bioactivity Studies

  • Synthesis and Bioactivity: A study focused on synthesizing 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones and their Schiff base derivatives, examining their bioactivity, highlighting the versatility of these compounds in generating potentially active biological agents (Sayyed et al., 2006).

Organocatalysis in Chemical Synthesis

  • Use as Organocatalyst: A study reported the use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for the synthesis of tertiary amines, demonstrating its utility in activating aldehydes for chemical synthesis (Thakur et al., 2018).

Antimicrobial Activities

  • Antimicrobial Activity Evaluation: Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones led to compounds showing promising antimicrobial activities, indicating the potential of quinazolinone derivatives in this field (Patel & Shaikh, 2011).

Potential SARS-CoV-2 and MERS-CoV Treatments

  • COVID-19 and MERS Treatment Research: 2-Aminoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory effects on SARS-CoV-2 and MERS-CoV. Some derivatives showed potent anti-SARS-CoV-2 and anti-MERS-CoV activities, highlighting their potential as treatments for these viruses (Lee et al., 2021).

properties

IUPAC Name

2-(aminomethyl)-6-iodo-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O.ClH/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7;/h1-3H,4,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRVMJQKOBLAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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